molecular formula C19H20N2O2S B4926514 4-butyl-N-3-quinolinylbenzenesulfonamide

4-butyl-N-3-quinolinylbenzenesulfonamide

Cat. No.: B4926514
M. Wt: 340.4 g/mol
InChI Key: NPBRMNOSEVJPSY-UHFFFAOYSA-N
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Description

4-Butyl-N-3-quinolinylbenzenesulfonamide is a sulfonamide derivative featuring a quinoline moiety substituted at the 3-position and a butyl chain attached to the benzene ring. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-butyl-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-3-6-15-9-11-18(12-10-15)24(22,23)21-17-13-16-7-4-5-8-19(16)20-14-17/h4-5,7-14,21H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBRMNOSEVJPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Aromatic Interactions: Quinoline and quinoxaline cores enable π-π stacking with biological targets, but quinoline's single nitrogen may offer distinct electronic profiles compared to quinoxaline's two nitrogens .
  • Hydrogen Bonding: Sulfonamides with thiol (-SH) or amino groups (e.g., pentylamino in ) exhibit stronger hydrogen-bonding capacity, which may improve target affinity but increase metabolic instability .
2.2. Structural and Crystallographic Differences
  • The bulkier butyl group in the target compound may adopt less dense packing, affecting melting points and solubility .
  • Bond Lengths : Methyl and methoxy substituents shorten C-S bonds in sulfonamides (~1.76 Å), while larger groups like butyl may introduce steric strain, altering bond angles .

Contradictions and Limitations

  • Lipophilicity vs. Solubility: While butyl enhances lipophilicity, analogues with shorter chains (e.g., methyl) may offer better solubility for intravenous formulations .
  • Biological Data Gaps: Direct activity data for 4-butyl-N-3-quinolinylbenzenesulfonamide are absent in the provided evidence, necessitating extrapolation from structural trends.

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